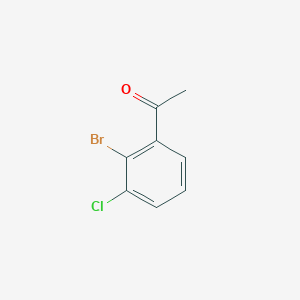

1-(2-Bromo-3-chlorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCOVPPONJFFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298494 | |

| Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-60-4 | |

| Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-3-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone via Regioselective Bromination of 3-Chloroacetophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 1-(2-Bromo-3-chlorophenyl)ethanone, a valuable halogenated aromatic ketone intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] The synthesis is achieved through the electrophilic aromatic substitution—specifically, the bromination—of the readily available starting material, 3-chloroacetophenone. The central challenge of this synthesis lies in controlling the regioselectivity of the bromination reaction. This document elucidates the mechanistic principles governing the reaction, presents a detailed and validated experimental protocol, and outlines the necessary safety and characterization procedures. The insights provided are intended to equip researchers with the knowledge to perform this synthesis efficiently and safely while understanding the critical chemical principles at play.

Introduction

Halogenated acetophenones are crucial building blocks in organic synthesis. The specific substitution pattern of this compound, featuring adjacent bromo and chloro substituents ortho and meta to an acetyl group, offers multiple points for subsequent chemical modification, making it a highly versatile intermediate.[2] The synthetic pathway from 3-chloroacetophenone involves a direct bromination of the aromatic ring, a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] However, the success of this synthesis is contingent upon a thorough understanding of the directing effects of the pre-existing substituents on the aromatic ring.

Synthetic Strategy and Mechanistic Rationale

The Core Reaction: Electrophilic Aromatic Substitution

The fundamental mechanism involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a bromonium ion (Br⁺) or a polarized bromine molecule. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[3] Aromaticity is subsequently restored by the loss of a proton from the site of electrophilic attack, yielding the substituted product.[4]

The Decisive Factor: Regioselectivity in a Disubstituted Ring

The primary technical challenge is to direct the incoming bromine electrophile to the C2 position of the 3-chloroacetophenone ring. This regioselectivity is governed by the electronic properties of the two existing substituents: the acetyl group (-COCH₃) and the chloro group (-Cl).[5]

-

Acetyl Group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing nature (both by induction and resonance). It strongly directs incoming electrophiles to the meta position relative to itself.[5] In this case, it directs to the C5 position.

-

Chloro Group (-Cl): This is also a deactivating group due to its strong inductive electron withdrawal. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, which directs incoming electrophiles to the ortho and para positions.[3][5] Therefore, the chloro group directs to the C2, C4, and C6 positions.

The final substitution pattern is a result of the competition between these directing effects. Both groups deactivate the ring, making the reaction slower than the bromination of benzene and necessitating the use of a Lewis acid catalyst to polarize the bromine molecule and increase its electrophilicity.[4] Although both groups direct to the C2 and C6 positions, the desired product is formed by substitution at C2. The reaction conditions must be carefully controlled to favor this outcome over substitution at other competing sites (C4, C5, C6).

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Lewis acid-catalyzed bromination of deactivated aromatic ketones.[6]

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Chloroacetophenone | 99-02-5 | 154.59 | 10.0 g | 64.7 | 1.0 |

| Anhydrous AlCl₃ | 7446-70-0 | 133.34 | 10.4 g | 78.0 | 1.2 |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 11.4 g (3.65 mL) | 71.2 | 1.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | ~20 mL | - | - |

| 5% NaHCO₃ solution | 144-55-8 | 84.01 | ~100 mL | - | - |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | ~10 g | - | - |

Equipment

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (CaCl₂)

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble the three-necked flask with the stirrer, condenser (fitted with a drying tube), and dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Initial Cooling: Charge the flask with 3-chloroacetophenone (10.0 g, 64.7 mmol) and 50 mL of dichloromethane (DCM). Begin stirring and cool the mixture to 0°C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 10.4 g, 78.0 mmol) in small portions over 20-30 minutes. This step is exothermic; maintain the internal temperature below 10°C. A colored complex will form.

-

Bromine Solution: In a separate beaker, cautiously dissolve bromine (11.4 g, 71.2 mmol) in 50 mL of DCM. Transfer this solution to the dropping funnel.

-

Bromination: Add the bromine solution dropwise to the stirred reaction mixture over approximately one hour. Maintain the temperature between 0-5°C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM. Combine all organic extracts. Wash the combined organic layers sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude oil/solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to isolate the desired this compound isomer.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons and the methyl protons of the acetyl group. The integration and splitting patterns will be crucial for confirming the 2,3-disubstitution pattern.

-

¹³C NMR: The spectrum should show eight distinct carbon signals corresponding to the structure.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is expected, corresponding to the carbonyl (C=O) stretch of the ketone.

Safety and Hazard Management

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

3-Chloroacetophenone: Harmful if swallowed and causes skin and eye irritation.[7][8]

-

Bromine: Highly toxic, corrosive, and causes severe burns. Handle with extreme caution and have a sodium thiosulfate solution available for quenching spills.

-

Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes burns.[6]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Always consult the most current Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[8][9]

Conclusion

The synthesis of this compound from 3-chloroacetophenone is a practical yet instructive example of electrophilic aromatic substitution on a deactivated, disubstituted ring. Success hinges on the careful management of reaction conditions to favor the directing influence of the ortho, para-directing chloro group over the meta-directing acetyl group. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

-

Organic Syntheses Procedure. Acetophenone, 3-bromo-. [Online] Available at: [Link]

- Google Patents. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Online] Available at: [Link]

-

Supporting Information. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry. [Online] Available at: [Link]

-

PubChem. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. [Online] Available at: [Link]

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3'-Chloroacetophenone, 96%. [Online] Available at: [Link]

-

ChemTalk. Electrophilic Aromatic Substitution. [Online] Available at: [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Online] Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Bromo-3-chlorophenyl)ethanone: Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-3-chlorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its chemical structure and physicochemical properties, offering a detailed exploration of its electronic characteristics. A plausible and detailed protocol for its synthesis via Friedel-Crafts acylation is presented, grounded in established chemical principles. The guide further investigates the compound's reactivity, with a particular focus on its utility as a building block in Claisen-Schmidt condensations for the synthesis of chalcone derivatives. Spectroscopic characterization, safety protocols, and potential applications are also discussed, providing researchers, scientists, and drug development professionals with a thorough resource for utilizing this versatile chemical intermediate.

Introduction: A Versatile Halogenated Ketone

This compound, also known as 2'-Bromo-3'-chloroacetophenone, is an organic compound featuring a phenyl ring substituted with bromo and chloro groups, and an ethanone (acetyl) functional group.[1] Its chemical structure makes it a valuable intermediate in organic synthesis. The presence of two different halogens (bromine and chlorine) at specific positions on the aromatic ring, combined with the reactive ketone moiety, allows for selective functionalization and the construction of complex molecular architectures.[2]

This guide aims to serve as a technical resource for professionals in research and development. It moves beyond a simple cataloging of data to explain the causality behind the compound's properties and its behavior in chemical reactions, reflecting a field-proven perspective on its application.

Physicochemical and Structural Properties

The properties of this compound are dictated by the interplay of its constituent functional groups. The aromatic ring provides a rigid scaffold, while the halogen atoms and the acetyl group modulate its electronic and physical characteristics.

Structural and Molecular Data

A summary of the key identification and structural data for this compound is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 2'-Bromo-3'-chloroacetophenone, Ethanone, 1-(2-bromo-3-chlorophenyl)- | [1] |

| CAS Number | 161957-60-4 | [1] |

| Molecular Formula | C₈H₆BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| SMILES | CC(=O)C1=C(C(=CC=C1)Cl)Br | [1] |

| InChI Key | KCCOVPPONJFFDS-UHFFFAOYSA-N | [1] |

Physical Properties

Quantitative physical data for this specific isomer is not widely published in peer-reviewed literature; however, data from suppliers and for related isomers provides a useful reference.

| Property | Value | Notes | Source(s) |

| Physical Form | Liquid | At room temperature. | [1][3] |

| Melting Point | 39-43 °C | Data for the isomer 2-Bromo-3'-chloroacetophenone (CAS 41011-01-2), which is a solid. | [4] |

| Solubility | Moderate to high lipophilicity | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [1] |

| Storage | Store at room temperature or refrigerated (2-8°C), dry. | Incompatible with strong oxidizing agents. | [1][4] |

Synthesis Pathway and Experimental Protocol

The most logical and established method for synthesizing aryl ketones is the Friedel-Crafts acylation .[5] This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

For this compound, the synthesis would logically start from 1-bromo-2-chlorobenzene and react it with acetyl chloride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on standard Friedel-Crafts methodology.[7] Researchers should perform their own risk assessment and optimization.

Materials:

-

1-Bromo-2-chlorobenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., bubbler with mineral oil), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the flask.

-

Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. Caution: This is an exothermic process and will release HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Reactivity and Mechanistic Insights

Electronic Effects of Substituents

The reactivity of this compound is governed by the electronic properties of its substituents.

-

Halogens (Br and Cl): Both bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I). They also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, making the ring electron-deficient and deactivating it towards further electrophilic aromatic substitution compared to benzene.[8]

-

Acetyl Group (-COCH₃): The carbonyl group is strongly electron-withdrawing through both induction and resonance.[8] This deactivates the aromatic ring, particularly at the ortho and para positions, and makes the carbonyl carbon highly electrophilic.

The combined electron-withdrawing nature of the bromo, chloro, and acetyl groups makes the carbonyl carbon a prime target for nucleophilic attack. Furthermore, the protons on the methyl group are acidic (α-protons) and can be removed by a base to form an enolate, which is a key step in many condensation reactions.[9]

Key Synthetic Application: Claisen-Schmidt Condensation

A primary application for this compound is in the Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens.[10][11] This reaction is a reliable method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important scaffolds in medicinal chemistry.[10][12]

Caption: General workflow for a Claisen-Schmidt condensation reaction.

This protocol outlines the synthesis of a chalcone from this compound and benzaldehyde.

Materials:

-

This compound (1.0 equivalent)

-

Benzaldehyde (1.0-1.1 equivalents)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40-50%)

-

Dilute Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Reactant Preparation: Dissolve this compound and benzaldehyde in ethanol in a round-bottom flask with stirring. Cool the mixture in an ice bath to 15-20°C.

-

Base Addition: Slowly add the aqueous NaOH solution dropwise to the reaction mixture, ensuring the temperature does not exceed 25°C.

-

Reaction: After the addition of the base, remove the ice bath and continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker of crushed ice. Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the crude chalcone product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Spectroscopic Analysis (Predicted)

While a comprehensive, published dataset for this compound is scarce, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Methyl Protons (-CH₃): A singlet would be expected around δ 2.5-2.7 ppm.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring would appear in the region of δ 7.2-7.8 ppm. Due to the substitution pattern, they would likely present as a complex multiplet or as a doublet, a triplet, and another doublet, reflecting their respective couplings.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon would be significantly deshielded, with a chemical shift expected in the range of δ 195-200 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon would appear in the aliphatic region, around δ 25-30 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals would be expected in the aromatic region (δ 120-140 ppm). The carbons directly bonded to the halogens (C-Br and C-Cl) would have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch would be prominent around 1680-1700 cm⁻¹.

-

C-H Stretch (Aromatic): Signals would appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals for the methyl group would be present just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands would be observed in the 1450-1600 cm⁻¹ region.

-

C-Br and C-Cl Stretches: These would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a prominent molecular ion (M⁺) peak. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺, M+2, and M+4 peaks with specific relative intensities. A major fragmentation pathway would be the alpha-cleavage to form the [M-CH₃]⁺ ion and a base peak corresponding to the [C₇H₃BrCl]⁺ acylium ion.

Safety and Handling

As a halogenated aromatic ketone, this compound requires careful handling.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation.[1] It may also cause respiratory irritation. Some related α-haloacetophenones are lachrymators (tear-producing agents).

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a strategically functionalized molecule that serves as a potent building block in organic synthesis. Its defined structure, coupled with the predictable reactivity of its acetyl group and the electronic influence of its halogen substituents, makes it an ideal starting material for creating diverse and complex molecules. The ability to use this compound in robust reactions like the Claisen-Schmidt condensation highlights its value in constructing chalcone libraries for drug discovery programs, where such scaffolds are known to exhibit a wide range of biological activities. As the demand for novel small-molecule therapeutics and specialized agrochemicals grows, the utility of such versatile intermediates will undoubtedly continue to expand.

References

-

Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed. Available at: [Link]

-

Understand resonance Structures in Acetophenone. StudyRaid. Available at: [Link]

-

Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Available at: [Link]

-

2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738. PubChem. Available at: [Link]

-

The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a Terphenyl Platform. ACS Publications. Available at: [Link]

-

Photoelectron spectra of substituted acetophenones. Correlations with reactivity. Canadian Science Publishing. Available at: [Link]

-

Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Education and Scientific Methods. Available at: [Link]

-

Conformational energy profiles of halogenated acetophenones. ResearchGate. Available at: [Link]

-

Claisen–Schmidt condensation. Wikipedia. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acetylation of Bromobenzene. StuDocu. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

-

Reaction of alcohol oxidation and acetophenone reduction catalyzed by (S)-1-phenylethanol dehydrogenase. ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation. Save My Exams. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC - NIH. Available at: [Link]

-

Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. Available at: [Link]

-

Claisen-Schmidt Condensation. Cambridge University Press. Available at: [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. Available at: [Link]

Sources

- 1. 2-Bromo-3'-chloroacetophenone, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-溴-3′-氯苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. savemyexams.com [savemyexams.com]

- 7. maths.tcd.ie [maths.tcd.ie]

- 8. app.studyraid.com [app.studyraid.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. rsc.org [rsc.org]

- 13. fishersci.com [fishersci.com]

"1-(2-Bromo-3-chlorophenyl)ethanone" CAS number and physical data

An In-depth Technical Guide to 1-(2-Bromo-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted acetophenones are a cornerstone of modern synthetic chemistry, serving as versatile precursors in the development of complex molecular architectures. The strategic incorporation of halogen atoms onto the aromatic ring and the acetyl group significantly modulates the physicochemical properties and reactivity of the parent molecule. This guide focuses on This compound , a dihalogenated aromatic ketone. The presence of bromine at the ortho position and chlorine at the meta position relative to the acetyl group, creates a unique electronic and steric environment. This document provides a comprehensive overview of its chemical identity, physical properties, synthetic utility, and safety considerations, designed to empower researchers in leveraging this compound for novel synthesis applications in the pharmaceutical and agrochemical industries.[1]

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducible and safe experimentation. The structural details and key identifiers for this compound are outlined below.

-

Primary Name: this compound

-

Molecular Formula: C₈H₆BrClO[1]

-

Molecular Weight: 233.49 g/mol [1]

-

Synonyms: 2'-Bromo-3'-chloroacetophenone[2]

The unique arrangement of the functional groups is depicted in the diagram below, illustrating the ortho-bromo and meta-chloro substitution pattern on the phenyl ring relative to the ethanone group.

Caption: Structure of this compound.

Physicochemical and Safety Data

The physical properties and safety profile are critical for experimental design and safe handling. The data for this compound and a closely related isomer are presented below.

| Property | Value for this compound | Reference Isomer: 2-Bromo-1-(3-chlorophenyl)ethanone |

| CAS Number | 161957-60-4 | 41011-01-2 |

| Molecular Formula | C₈H₆BrClO | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol [1] | 233.49 g/mol [3][4] |

| Physical Form | Solid or semi-solid | Needles[3] |

| Melting Point | Data not available | 39.5-40 °C[3] |

| Boiling Point | Data not available | Data not available |

| Purity | Typically ≥98%[1] | Typically ≥97%[4] |

| Storage | Room temperature, sealed in dry conditions.[1] | 4°C[4] |

Safety and Handling:

-

Signal Word: Warning[5]

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood is recommended.

Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized from commercially available precursors. A plausible and common synthetic route is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene.

Caption: Proposed Friedel-Crafts acylation synthesis route.

Experimental Causality: The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial to activate the acetyl chloride, making it a potent electrophile. The acylation is directed by the existing substituents on the benzene ring. The bromo and chloro groups are ortho-, para-directing but deactivating. The acylation is expected to occur at the position para to the bromine and ortho to the chlorine, leading to the desired product, although other isomers may also be formed.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the ketone functionality and the di-substituted aromatic ring.

-

Ketone Modifications: The carbonyl group is susceptible to a wide range of nucleophilic additions and reductions. The adjacent methyl group has acidic protons, allowing for the formation of an enolate, which can then participate in aldol condensations or alkylation reactions.

-

Aromatic Ring Substitution: The electron-withdrawing nature of the bromo, chloro, and acetyl groups deactivates the aromatic ring towards electrophilic aromatic substitution.[6] However, these groups can facilitate nucleophilic aromatic substitution under specific conditions.

-

Coupling Reactions: The presence of both bromine and chlorine provides opportunities for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] This differential reactivity is a key asset in multi-step syntheses, allowing for the sequential introduction of different molecular fragments.

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The halogenated phenyl-ethanone motif is a common scaffold in biologically active molecules.

Exemplary Experimental Protocol: Synthesis of an α-Arylaminoketone

The following protocol illustrates a common application of α-bromo ketones in the synthesis of heterocyclic precursors, adapted from general procedures for similar substrates.

Objective: To synthesize 2-(phenylamino)-1-(2-bromo-3-chlorophenyl)ethanone via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) as solvent

Procedure:

-

To a solution of this compound in acetonitrile, add aniline and potassium carbonate.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired α-arylaminoketone.

Rationale for Experimental Choices:

-

Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and dissolves the reactants well.

-

Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Purification: Column chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts.

References

-

This compound - MySkinRecipes. [Link]

-

2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem. [Link]

Sources

An In-depth Spectroscopic Guide to 1-(2-Bromo-3-chlorophenyl)ethanone: A Predictive Analysis

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Bromo-3'-chloroacetophenone | C8H6BrClO | CID 38738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. proprep.com [proprep.com]

- 8. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. m.youtube.com [m.youtube.com]

- 13. asdlib.org [asdlib.org]

A Mechanistic Investigation into the Electrophilic Bromination of 1-(2-Bromo-3-chlorophenyl)ethanone

An In-depth Technical Guide:

Executive Summary

The regioselectivity of electrophilic aromatic substitution (SEAr) on polysubstituted benzene rings is a cornerstone of synthetic organic chemistry, yet it presents significant predictive challenges. This is particularly true for substrates bearing multiple deactivating groups with conflicting directing effects. This technical guide provides an in-depth analysis of the bromination mechanism for 1-(2-bromo-3-chlorophenyl)ethanone, a highly deactivated and asymmetrically substituted aromatic ketone. We will dissect the competing electronic and steric influences of the acetyl, bromo, and chloro substituents to predict the most probable site of substitution. This analysis is grounded in the fundamental principles of physical organic chemistry, including resonance and inductive effects, and the relative stability of the key arenium ion intermediates. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for conducting the bromination and outlines methods for product characterization, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction

Halogenated and acylated phenyl derivatives are ubiquitous structural motifs in medicinal chemistry and serve as versatile intermediates in the synthesis of complex organic molecules. The precise installation of additional functional groups onto these scaffolds via electrophilic aromatic substitution is a common yet intricate task. The reaction's outcome is dictated by the subtle interplay of the electronic properties and steric demands of the substituents already present on the aromatic ring.[1][2]

The molecule this compound presents a compelling case study. It features three distinct substituents: a moderately deactivating, meta-directing acetyl group, and two weakly deactivating, ortho, para-directing halogen atoms.[3][4][5] This configuration creates a deactivated ring system where the directing influences of the substituents are not in consensus, making the prediction of the bromination site a non-trivial challenge that requires a rigorous mechanistic analysis. This guide aims to elucidate this mechanism, predict the regiochemical outcome, and provide a practical framework for its synthesis.

Substrate Analysis: The Electronic Landscape of this compound

To predict the course of the reaction, we must first understand the electronic contributions of each substituent. The reactivity and orientation of electrophilic attack are governed by two primary electronic phenomena: the inductive effect and the resonance effect.[4]

-

Inductive Effect (-I): This is the withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences. All three substituents on the target molecule are more electronegative than carbon, and thus exert an electron-withdrawing inductive effect, deactivating the ring.

-

Resonance Effect (+M/-M): This is the donation or withdrawal of electron density through the pi (π) system via delocalization of lone pairs or π-electrons.

The properties of the substituents are summarized below.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -COCH₃ (Acetyl) | C1 | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Moderately Deactivating | meta |

| -Br (Bromo) | C2 | Withdrawing (-I) | Donating (+M) | Weakly Deactivating | ortho, para |

| -Cl (Chloro) | C3 | Withdrawing (-I) | Donating (+M) | Weakly Deactivating | ortho, para |

The acetyl group deactivates all positions, but particularly the ortho and para positions, through resonance, thereby making the meta positions (relative to itself) the least deactivated and most favorable for attack. Conversely, the halogens deactivate the ring through their strong inductive effect but direct incoming electrophiles to the ortho and para positions because their lone pairs can be donated via resonance to stabilize the positively charged intermediate (the sigma complex).[5]

The Core Mechanism: Electrophilic Aromatic Bromination

The bromination of an aromatic ring is a classic electrophilic aromatic substitution reaction that proceeds via a two-step mechanism.[6][7] Given the deactivated nature of the substrate, a Lewis acid catalyst, such as ferric bromide (FeBr₃), is essential to generate a sufficiently powerful electrophile.[8][9][10]

-

Generation of the Electrophile: The Lewis acid polarizes the bromine molecule, creating a highly electrophilic bromine species, often depicted as a Br⁺ equivalent, complexed with the catalyst.[11]

-

Nucleophilic Attack & Arenium Ion Formation: The π-electron system of the aromatic ring attacks the electrophilic bromine. This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation & Aromaticity Restoration: A weak base, typically [FeBr₄]⁻, removes a proton from the sp³-hybridized carbon of the arenium ion. This is a fast step that restores the highly stable aromatic system and regenerates the catalyst.[9]

Predictive Analysis of the Regiochemical Outcome

The vacant positions on the this compound ring available for substitution are C4, C5, and C6. The regioselectivity will be determined by the position that leads to the most stable arenium ion intermediate.

-

Directing Influence of -COCH₃ (at C1): As a meta-director, it directs attack to position C5 .

-

Directing Influence of -Br (at C2): As an ortho, para-director, its para position is C5 . Its ortho positions (C1, C3) are occupied.

-

Directing Influence of -Cl (at C3): As an ortho, para-director, it directs attack to positions C4 (ortho) and C6 (para).

This analysis reveals a critical divergence: the acetyl and bromo groups cooperatively direct the incoming electrophile to the C5 position, while the chloro group directs it to the C4 and C6 positions.

Analysis of Arenium Ion Stability:

The stability of the sigma complex is the ultimate determinant of the major product. The more stable the intermediate, the lower the activation energy for its formation, and the faster the reaction pathway.

-

Attack at C5: The positive charge in the resulting arenium ion can be delocalized across the ring. Crucially, one of the resonance structures places the positive charge at C2, adjacent to the bromo substituent. The bromine atom can stabilize this adjacent positive charge through resonance by donating one of its lone pairs (+M effect). This provides significant additional stabilization.

-

Attack at C4: The positive charge can be delocalized to C2, where it is adjacent to the bromo group (stabilizing), and to C6. However, this position is ortho to the chloro group, which introduces steric hindrance.[12]

-

Attack at C6: The positive charge can be delocalized to C2 (adjacent to Br, stabilizing) and C4. This position is significantly hindered by the adjacent bulky acetyl group at C1.[1]

Prediction:

The bromination of this compound is predicted to yield 1-(2,5-dibromo-3-chlorophenyl)ethanone as the major product .

This prediction is based on two key factors:

-

Electronic Consensus: Both the acetyl (meta-directing) and the bromo (para-directing) groups point to the C5 position. This convergence of directing effects provides a powerful electronic bias.

-

Intermediate Stability: The arenium ion formed from attack at C5 is uniquely stabilized by the resonance contribution of the C2-bromo group, which can effectively delocalize the positive charge. While attack at C4 and C6 also benefits from some stabilization by the halogens, the directing conflict and increased steric hindrance make these pathways less favorable.

Recommended Experimental Protocol

This protocol is a representative procedure for the Lewis acid-catalyzed bromination of a deactivated aromatic ketone. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

-

This compound (1.0 eq)

-

Anhydrous Ferric Bromide (FeBr₃) (0.1 eq, catalyst)

-

Molecular Bromine (Br₂) (1.05 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar, dropping funnel, and reflux condenser with a drying tube (CaCl₂)

-

Ice bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous dichloromethane.

-

Cool the stirred solution in an ice bath to 0 °C.

-

Carefully add anhydrous ferric bromide to the flask. The mixture may change color.

-

In a dropping funnel, dissolve molecular bromine in a small amount of anhydrous dichloromethane.

-

Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by slowly pouring it into an ice-cold 10% sodium thiosulfate solution to destroy excess bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired brominated isomer.

Product Characterization

The definitive identification of the product isomer(s) and the determination of the product ratio require spectroscopic analysis.

-

¹H NMR Spectroscopy: The number of signals and their splitting patterns in the aromatic region will be diagnostic. The major product, 1-(2,5-dibromo-3-chlorophenyl)ethanone, is expected to show two doublets for the two remaining aromatic protons at C4 and C6. The other potential isomers would exhibit different splitting patterns.

-

¹³C NMR Spectroscopy: The number of signals in the aromatic region will confirm the substitution pattern.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the dibrominated, chlorinated product and show the characteristic isotopic pattern for molecules containing two bromine atoms and one chlorine atom.

Conclusion

The electrophilic bromination of this compound is a complex reaction governed by a nuanced interplay of electronic and steric factors. A thorough analysis of the directing effects of the acetyl, bromo, and chloro substituents, combined with an evaluation of the stability of the potential arenium ion intermediates, leads to a strong prediction that substitution will occur preferentially at the C5 position. This outcome is driven by the consensus of the meta-directing acetyl group and the para-directing bromo group, which leads to the most stabilized reaction intermediate. This mechanistic insight is crucial for designing rational synthetic routes and controlling the regiochemical outcome in the development of complex pharmaceutical and fine chemical products.

References

-

Brainly. (2025). Explain why a Lewis acid is required for the bromination of benzene. Available at: [Link]

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Available at: [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available at: [Link]

-

Filo. (2025). Discuss the role of Lewis acid in halogenation and alkylation reaction of benzene. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

-

Lumen Learning. (n.d.). The General Mechanism for Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

Chemistry Docs. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available at: [Link]

-

DergiPark. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

-

Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

-

SlidePlayer. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Available at: [Link]

-

Docsity. (2021). Electrophilic Aromatic Substitution Reactions of Substituted Benzenes. Available at: [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The General Mechanism for Electrophilic Aromatic Substitution Reactions | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. brainly.com [brainly.com]

- 9. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Discuss the role of Lewis acid in halogenation and alkylation reaction of.. [askfilo.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Nucleophilic Reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-(2-Bromo-3-chlorophenyl)ethanone with a variety of nucleophiles. As a versatile α-halo ketone, this compound is a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic scaffolds and other complex molecular architectures relevant to pharmaceutical and agrochemical research. This document elucidates the key reactive sites, explores the influence of the halogen substituents on reactivity, and provides detailed mechanistic insights and practical experimental protocols for its application in synthesis.

Introduction: Unveiling the Synthetic Potential

This compound, a dihalogenated acetophenone derivative, possesses a unique combination of reactive functional groups that render it a powerful intermediate in organic synthesis.[1] The presence of an α-bromoacetyl group provides a highly electrophilic carbon center, susceptible to attack by a wide range of nucleophiles. Concurrently, the bromo and chloro substituents on the aromatic ring offer opportunities for further functionalization through cross-coupling reactions, although this guide will focus primarily on the reactivity of the α-bromo ketone moiety.

The strategic placement of the halogens—a bromine atom at the ortho position and a chlorine atom at the meta position relative to the acetyl group—imparts specific electronic and steric characteristics that modulate the reactivity of the molecule. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic strategies. This guide will delve into the core principles governing the nucleophilic reactions of this substrate, providing a framework for its effective utilization in the laboratory.

Core Reactivity Principles: A Dichotomy of Electrophilic Sites

The reactivity of this compound towards nucleophiles is dominated by two primary electrophilic sites: the α-carbon of the acetyl group and the carbonyl carbon itself.

-

α-Carbon: The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is the principal site for nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group and the inherent polarizability of the C-Br bond make this carbon highly electrophilic. Nucleophilic attack at this position typically proceeds via an SN2 mechanism, leading to the displacement of the bromide ion.

-

Carbonyl Carbon: While the α-carbon is the more reactive site for substitution, the carbonyl carbon is also electrophilic and can be attacked by strong nucleophiles. This can lead to addition reactions or, in the presence of a suitable base, can initiate rearrangements such as the Favorskii rearrangement.

The interplay between these two sites, and the factors that favor one pathway over the other, will be a central theme of this guide.

The Influence of Aromatic Halogen Substituents

The ortho-bromo and meta-chloro substituents on the phenyl ring are not mere spectators in the reactions of this compound. They exert both electronic and steric effects that influence the reactivity of the α-bromoacetyl moiety.

-

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups via induction, which increases the overall electrophilicity of the acetophenone system. This inductive effect enhances the reactivity of the α-carbon towards nucleophiles. Theoretical studies on substituted acetophenones have shown that the presence of electron-withdrawing groups can lead to a decrease in the LUMO energy, making the molecule more susceptible to nucleophilic attack.

-

Steric Effects: The ortho-bromo group, due to its proximity to the acetyl group, can exert a significant steric hindrance. This can influence the approach of bulky nucleophiles to both the α-carbon and the carbonyl carbon, potentially affecting reaction rates and, in some cases, the regioselectivity of the attack.

A thorough understanding of these substituent effects is crucial for predicting and controlling the outcomes of synthetic transformations involving this versatile building block.

Key Nucleophilic Reactions and Mechanistic Pathways

This section details the reactions of this compound with common classes of nucleophiles, providing mechanistic insights and experimental protocols.

Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis

One of the most powerful applications of α-halo ketones is in the synthesis of five-membered heterocycles. The Hantzsch thiazole synthesis, a classic and reliable method, utilizes the reaction of an α-halo ketone with a thiourea or thioamide to construct the thiazole ring.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of this compound, displacing the bromide ion to form an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate yields the 2-aminothiazole product.

Figure 1. Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

-

To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Recrystallization from ethanol can be performed for further purification.

Table 1: Expected Spectroscopic Data for 2-Amino-4-(2-bromo-3-chlorophenyl)thiazole

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm, a singlet for the thiazole proton around 6.5-7.5 ppm, and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the thiazole ring carbons, and the carbon bearing the amino group. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching, and aromatic C-H and C=C vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |

Reactions with Amine Nucleophiles

Primary and secondary amines readily react with this compound via nucleophilic substitution to afford α-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds, including imidazoles.

Mechanism: The reaction proceeds through a standard SN2 pathway where the nitrogen atom of the amine attacks the α-carbon, displacing the bromide ion. When a primary amine is used, the resulting α-amino ketone can undergo further reaction, such as condensation with an aldehyde in the presence of ammonium acetate, to form substituted imidazoles.

Figure 2. Reaction with Amine Nucleophiles.

Experimental Protocol: Synthesis of an α-Amino Ketone

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Add the desired primary or secondary amine (2.2 eq, the excess acts as a base to neutralize the HBr formed) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield the α-amino ketone.

Reactions with Thiolate Nucleophiles

Thiolates, being excellent nucleophiles, react smoothly with this compound to produce α-thio ketones.

Mechanism: Similar to the reaction with amines, the reaction with thiolates follows an SN2 mechanism. The soft nature of the sulfur atom makes it a highly effective nucleophile for attacking the soft electrophilic α-carbon.

Figure 3. Reaction with Thiolate Nucleophiles.

Experimental Protocol: Synthesis of an α-Thio Ketone

-

To a solution of the desired thiol (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as sodium hydride or potassium carbonate to generate the thiolate in situ.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reactions with Azide Nucleophiles

The azide ion is a potent nucleophile that reacts with α-halo ketones to yield α-azido ketones. These compounds are versatile intermediates that can be reduced to α-amino ketones or used in cycloaddition reactions.

Mechanism: The reaction is a straightforward SN2 displacement of the bromide by the azide ion.

Experimental Protocol: Synthesis of 2-Azido-1-(2-bromo-3-chlorophenyl)ethanone

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water.

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC. Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude α-azido ketone, which can be used in subsequent steps without further purification.

Table 2: Summary of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Key Reaction Conditions |

| Thiourea | 2-Aminothiazole | Ethanol, reflux |

| Primary/Secondary Amine | α-Amino Ketone | Acetonitrile or Ethanol, RT or heat |

| Thiolate | α-Thio Ketone | DMF or Acetone, base, RT |

| Sodium Azide | α-Azido Ketone | Acetone/Water, RT |

The Favorskii Rearrangement: A Potential Side Reaction

The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones that leads to carboxylic acid derivatives.[2] For this compound, which has α'-protons (on the methyl group), this rearrangement is a potential reaction pathway, especially in the presence of strong bases like alkoxides.

Mechanism: The reaction is initiated by the deprotonation of an α'-proton to form an enolate. This enolate then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. Nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone, followed by ring-opening, leads to a rearranged carboxylate derivative. The regioselectivity of the ring opening is governed by the stability of the resulting carbanion.

Given the presence of the ortho-bromo substituent, steric hindrance might influence the formation of the enolate and the subsequent cyclization. Researchers should be mindful of this potential side reaction when using strong bases and consider the choice of base and reaction conditions to favor the desired nucleophilic substitution.

Conclusion and Future Outlook

This compound is a highly valuable and reactive intermediate in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the α-carbon, providing a facile entry to a diverse array of functionalized molecules and heterocyclic systems. The electronic and steric effects of the ortho-bromo and meta-chloro substituents play a crucial role in modulating its reactivity and must be considered during synthetic planning. This guide has provided a foundational understanding of its reactivity with key nucleophiles, along with practical experimental guidance. Future research in this area could focus on exploring the utility of this building block in the synthesis of novel bioactive compounds and the development of stereoselective transformations of its derivatives.

References

-

MySkinRecipes. This compound. Available from: [Link]

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin".

-

PubChem. 2-Bromo-3'-chloroacetophenone. National Center for Biotechnology Information. PubChem Compound Database; CID=38738. Available from: [Link]

-

Wikipedia. Favorskii rearrangement. Available from: [Link]

- ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...

- ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.

- CORE. Favorskii Rearrangement of some a-Bromo-ketones.

- MDPI. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens.

- Asian Journal of Organic & Medicinal Chemistry. A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones... Available from: a relevant scientific publication in the Asian Journal of Organic & Medicinal Chemistry.

- Google Patents. 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- The Royal Society of Chemistry. Supporting Information for a relevant publication.

- NeuroQuantology. Analyzing and creating compounds of amino thiazole.

-

Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]

-

YouTube. Favorskii Rearrangement. Professor Dave Explains. Available from: [Link]

- CymitQuimica. CAS 41011-0-2: 2-bromo-1-(3-chlorophenyl)ethan-1-one. Available from: a relevant product page on CymitQuimica.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

NIST. Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

- NROChemistry. Favorskii Rearrangement.

- The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using...

- ChemicalBook. 1-Bromo-3-phenylpropane(637-59-2) IR Spectrum. Available from: a relevant product page on ChemicalBook.

- SIELC Technologies. Ethanone, 2-bromo-1-(4-chlorophenyl)-. Available from: a relevant product page on the SIELC Technologies website. the SIELC Technologies website.

Sources

A Technical Guide to 1-(2-Bromo-3-chlorophenyl)ethanone: A Versatile Intermediate for Pharmaceutical Synthesis

Abstract

1-(2-Bromo-3-chlorophenyl)ethanone is a di-halogenated acetophenone derivative poised as a strategic and versatile intermediate in modern pharmaceutical development. Its unique structural arrangement, featuring orthogonally reactive bromine and chlorine substituents on the aromatic ring and a modifiable ethanone side chain, offers medicinal chemists a powerful scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the compound's physicochemical properties, synthetic utility, and potential applications in drug discovery. We will explore the principles of selective functionalization that this intermediate enables and present detailed protocols for its synthesis and hypothetical elaboration into advanced pharmaceutical scaffolds, underscoring its value for researchers and drug development professionals.

Introduction & Physicochemical Profile

In the landscape of medicinal chemistry, the efficiency of a synthetic route is often dictated by the strategic utility of its starting materials. Substituted acetophenones are a well-established class of precursors for a wide array of bioactive molecules, including kinase inhibitors, central nervous system (CNS) agents, and antifungals.[1][2] this compound (CAS 161957-60-4) emerges as a particularly valuable building block due to the presence of three distinct reactive centers. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for programmed, sequential modifications, while the ketone functionality provides a gateway for numerous classical and contemporary chemical transformations.[3] This multi-functional nature minimizes the need for cumbersome protection-deprotection steps, streamlining the synthesis of complex drug candidates.

Below is a summary of the key physicochemical properties for this compound.

| Property | Value | Reference |

| CAS Number | 161957-60-4 | [3][4] |

| Molecular Formula | C₈H₆BrClO | [3] |

| Molecular Weight | 233.49 g/mol | [3] |

| Physical Form | Liquid | [4] |

| Purity | ≥98% (Typical) | [4] |

| Storage | Room temperature, dry conditions | [3][4] |

Caption: Chemical structure of this compound.

The Strategic Advantage: Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its halogen substituents, a concept known as orthogonal reactivity. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates its oxidative addition to the metal catalyst (typically Palladium or Copper) at lower temperatures or with less activating ligands.

This reactivity differential allows for a programmed, stepwise functionalization of the aromatic ring. A synthetic chemist can first perform a cross-coupling reaction at the C-Br position while leaving the C-Cl bond intact. Subsequently, under more forcing reaction conditions (e.g., higher temperature, stronger activating ligands), a second, different coupling partner can be introduced at the C-Cl position. This strategic approach is paramount for building highly decorated and complex aryl scaffolds common in modern pharmaceuticals.

Caption: Reactive sites on this compound.

Synthesis and Purification Protocol

While various methods exist for the synthesis of haloacetophenones, a common and reliable route involves the Friedel-Crafts acylation of a suitable benzene derivative, followed by selective halogenation. For this compound, a plausible route begins with 1-bromo-2-chlorobenzene.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from 1-bromo-2-chlorobenzene.

Materials:

-

1-bromo-2-chlorobenzene

-

Acetyl chloride (CH₃COCl)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM, 3 mL per mmol of AlCl₃).

-

Acylation: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 20 minutes at 0°C.

-

Substrate Addition: Add a solution of 1-bromo-2-chlorobenzene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 2M HCl. Causality Note: This step hydrolyzes the aluminum complexes and neutralizes the catalyst. It is highly exothermic and must be done slowly and with cooling to prevent runaway reactions.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality Note: The acid wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and concentrate to yield pure this compound.

Caption: General workflow for the synthesis and purification.

Application as a Pharmaceutical Intermediate: Hypothetical Pathways

The true potential of this compound is realized when it is used as a scaffold to build more complex molecules. Below are two hypothetical, yet plausible, synthetic pathways demonstrating its utility.

Pathway A: Synthesis of a Di-aryl Substituted Pyrrole Scaffold

This pathway demonstrates the sequential cross-coupling strategy to create a highly substituted heterocyclic core, a common motif in kinase inhibitors.

Conceptual Protocol:

-

Suzuki Coupling (C-Br): React this compound with a pyridine-4-boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water. This reaction will selectively occur at the more reactive C-Br bond.

-

Paal-Knorr Pyrrole Synthesis: Condense the resulting ketone with a primary amine (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions to form the pyrrole ring.

-

Buchwald-Hartwig Amination (C-Cl): Under more forcing conditions, using a specialized palladium catalyst and ligand system (e.g., Pd₂(dba)₃ and XPhos), couple the remaining C-Cl position with a desired amine (e.g., aniline) to complete the di-aryl substituted scaffold.

Caption: Conceptual flow for synthesizing a di-aryl pyrrole scaffold.

Pathway B: Elaboration into a Benzodiazepine Analog

This pathway illustrates how the acetyl group can be transformed to build a fused heterocyclic system, a core structure in many CNS-active drugs.

Conceptual Protocol:

-

Alpha-Amination: First, convert the ketone to an α-amino ketone. This can be achieved through various methods, such as α-bromination followed by nucleophilic substitution with an amine.

-

Reductive Amination/Amide Formation: React the resulting amine with an ortho-fluoronitrobenzene derivative. The nitro group can then be reduced to an amine.

-

Intramolecular Cyclization: The newly formed aniline can undergo an intramolecular cyclization onto the ketone or a derivative thereof, forming the seven-membered diazepine ring characteristic of benzodiazepines. The remaining halogen (Cl or Br, depending on the initial strategy) can be used for late-stage diversification.

Caption: Conceptual flow for synthesizing a benzodiazepine analog.

Safety, Handling, and Storage

As with many halogenated aromatic ketones, this compound and its analogs should be handled with care.

-

Hazards: The compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It is also harmful if swallowed (H302).[4] Analogs like 2-bromo-1-(3-chlorophenyl)ethanone are known to be corrosive and can cause burns.[5][6][7]

-

Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-